molecular formula C9H5BrINO2 B1409747 Methyl 2-bromo-5-cyano-4-iodobenzoate CAS No. 1805183-86-1

Methyl 2-bromo-5-cyano-4-iodobenzoate

Cat. No.: B1409747
CAS No.: 1805183-86-1
M. Wt: 365.95 g/mol
InChI Key: SMWPFCYSGKBQKA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyano-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of methyl benzoate, followed by bromination and cyano group introduction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with hydrogen gas can produce amine derivatives.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-iodobenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound’s unique functional groups make it a valuable intermediate in the development of new drugs.

    Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-iodobenzoate involves its interaction with specific molecular targets. The bromine, iodine, and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. These interactions can affect biological pathways and molecular functions, making the compound useful in research focused on understanding these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-bromo-4-cyano-5-iodobenzoate
  • Methyl 5-bromo-2-cyano-4-iodobenzoate

Uniqueness

Methyl 2-bromo-5-cyano-4-iodobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWPFCYSGKBQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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